molecular formula C26H25N3O5 B4136605 N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide

N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide

Cat. No. B4136605
M. Wt: 459.5 g/mol
InChI Key: KGHKTXXBOQINTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is responsible for the activation of the NEDD8 protein, which plays a critical role in the regulation of protein degradation pathways. MLN4924 has been found to have potential applications in cancer therapy and other disease treatments.

Mechanism of Action

N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide works by irreversibly inhibiting the NAE enzyme, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of protein degradation pathways. When NEDD8 is activated by NAE, it is covalently attached to cullin proteins, which are part of the CRL complex. This complex is responsible for the ubiquitination and subsequent degradation of a wide range of proteins involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting NAE, N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide prevents the activation of NEDD8 and the subsequent degradation of key proteins involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. In addition to inhibiting the NAE enzyme, it has been shown to induce DNA damage, inhibit cell cycle progression, and promote apoptosis in cancer cells. It has also been found to have anti-inflammatory effects and to modulate immune responses. These effects make N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide a promising candidate for the treatment of a wide range of diseases, including cancer, inflammatory disorders, and autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the NAE enzyme, which makes it a valuable tool for studying the role of NEDD8 in protein degradation pathways. It has also been found to be effective against a wide range of cancer cell lines, including those resistant to conventional chemotherapy. However, there are also some limitations to the use of N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes or proteins. It is also not suitable for use in vivo due to its poor bioavailability and rapid metabolism.

Future Directions

There are several future directions for the research and development of N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide. One area of focus is the identification of biomarkers that can predict the response of cancer cells to N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide. This could help to identify patients who are most likely to benefit from treatment with N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide. Another area of focus is the development of more potent and selective NAE inhibitors that can be used in vivo. This could help to overcome the limitations of N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide and improve its efficacy in the treatment of cancer and other diseases. Finally, there is a need to further explore the potential applications of N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide in the treatment of inflammatory disorders and autoimmune diseases.

Scientific Research Applications

N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective against a wide range of cancer cell lines, including those resistant to conventional chemotherapy. N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-nitrobenzamide works by inhibiting the NAE enzyme, which leads to the accumulation of NEDD8-modified proteins and triggers the activation of the cullin-RING ligase (CRL) complex. This results in the degradation of key proteins involved in cancer cell survival and proliferation.

properties

IUPAC Name

N-[4-[1-[(4-methoxyphenyl)carbamoyl]cyclopentyl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-34-23-14-10-21(11-15-23)28-25(31)26(16-2-3-17-26)19-6-8-20(9-7-19)27-24(30)18-4-12-22(13-5-18)29(32)33/h4-15H,2-3,16-17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHKTXXBOQINTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[1-[(4-methoxyphenyl)carbamoyl]cyclopentyl]phenyl]-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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